3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Thioxo Group: The quinazolinone intermediate is then treated with a sulfurizing agent such as Lawesson’s reagent to introduce the thioxo group at the 2-position.
Attachment of the Piperazine Moiety: The final step involves the alkylation of the quinazolinone derivative with 4-cyclohexylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperazine moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. Additionally, the quinazolinone core can interact with various enzymes and proteins, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.
Piperazine Derivatives: Compounds with similar piperazine moieties, such as 4-cyclohexylpiperazine derivatives.
Uniqueness
What sets 3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one apart is the combination of the quinazolinone core and the piperazine moiety, which imparts unique biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c29-22(27-17-15-26(16-18-27)19-9-3-1-4-10-19)13-5-2-8-14-28-23(30)20-11-6-7-12-21(20)25-24(28)31/h6-7,11-12,19H,1-5,8-10,13-18H2,(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAUFTOZRGLKAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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